molecular formula C9H17N5 B13325875 3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

Cat. No.: B13325875
M. Wt: 195.27 g/mol
InChI Key: WSJHONNETIPYHC-UHFFFAOYSA-N
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Description

3-{7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a triazolopyrimidine derivative characterized by a methyl group at the 7-position of the pyrimidine ring and a propan-1-amine side chain at the 2-position of the triazole moiety. This compound belongs to a class of heterocyclic molecules known for their structural versatility and pharmacological relevance, particularly as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and as antimicrobial or antiparasitic agents . The propan-1-amine substituent enhances solubility and bioavailability compared to simpler alkyl or aryl analogs, making it a candidate for further medicinal optimization .

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

3-(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H17N5/c1-7-4-6-11-9-12-8(3-2-5-10)13-14(7)9/h7H,2-6,10H2,1H3,(H,11,12,13)

InChI Key

WSJHONNETIPYHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)CCCN

Origin of Product

United States

Preparation Methods

Method A: Hydrazinecarbothioamide Cyclization

  • Reagents & Conditions:
    Hydrazinecarbothioamides are heated in basic media, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The process involves dehydration and cyclization to form the fused heterocycle.

  • Reaction Scheme:
    Hydrazinecarbothioamide + base → Cyclization → 1,2,4-Triazolo[1,5-a]pyrimidine core

  • Analytical Data:
    The products are characterized via NMR (¹H, ¹³C), MS, and IR, confirming the heterocyclic formation with characteristic signals around δ 8.0–9.0 ppm for aromatic protons and appropriate molecular ion peaks.

Method B: Multi-step Synthesis via Pyrazolopyrimidones

  • Step 1: Esterification of amino acids with Boc-protection
  • Step 2: Nucleophilic addition of acetonitrile to form β-ketonitriles
  • Step 3: Hydrazine-mediated formation of aminopyrazoles
  • Step 4: Cyclization with electrophiles (e.g., ethyl (E)-ethoxy-2-methylacrylate) to yield pyrazolopyrimidones
  • Step 5: Chlorination or triflation of intermediates to activate for further coupling

This route offers high yields (up to 88%) and allows for diverse substitution patterns, enabling structure-activity relationship (SAR) studies.

Functionalization: Introduction of Methyl Group at the 7-Position

The methyl substitution at the 7-position of the heterocycle is achieved via selective methylation of the heterocyclic nitrogen or carbon centers.

Method C: Methylation Using Methylating Agents

  • Reagents & Conditions:
    Alkylation agents such as methyl iodide or dimethyl sulfate are employed in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.

  • Reaction Scheme:
    Heterocycle + methyl iodide (or dimethyl sulfate) → 7-methyl derivative

  • Notes:
    Control of regioselectivity is crucial; methylation often occurs at the nitrogen atom within the heterocycle, which can be confirmed via NMR chemical shifts and NOE experiments.

Side Chain Attachment: Synthesis of Propan-1-amine Moiety

The propan-1-amine side chain is introduced via nucleophilic substitution or amide coupling strategies.

Method D: Nucleophilic Substitution

  • Reagents & Conditions:
    Haloalkanes such as 3-bromopropan-1-amine or 3-chloropropan-1-amine are reacted with the heterocyclic core under basic conditions, often in DMF or acetonitrile, at room temperature or slightly elevated temperatures.

  • Reaction Scheme:
    Heterocycle with nucleophilic site + 3-bromopropan-1-amine → Target compound via SN2 mechanism

Method E: Amide Coupling

  • Reagents & Conditions:
    Carboxylic acid derivatives of propan-1-amine are activated using coupling reagents such as EDCI, DCC, or HATU, then reacted with the heterocyclic amine under inert atmosphere.

  • Analytical Data:
    Confirmed via ¹H NMR showing characteristic signals for the propyl chain and amine, as well as MS peaks corresponding to the molecular weight.

Optimization and Purification

  • Reaction Conditions:
    Reactions are optimized for temperature, solvent, and reagent equivalents to maximize yield and purity. Reactions are typically monitored by TLC, HPLC, or LC-MS.

  • Purification Techniques:
    Flash chromatography on silica gel, reversed-phase HPLC, or recrystallization from suitable solvents (e.g., ethyl acetate, methanol) are employed to isolate pure compounds.

Analytical Data and Characterization

Technique Purpose Typical Observations
NMR (¹H, ¹³C) Structural confirmation Aromatic protons at δ 8–9 ppm; methyl groups at δ 2–3 ppm
MS Molecular weight verification [M+H]⁺ peaks matching calculated mass
IR Functional group identification N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹)
HPLC Purity assessment >95% purity for final compounds

Supporting Literature and Research Findings

  • The one-step synthesis methods for similar heterocycles demonstrate high efficiency, with yields ranging from 70% to 88%, and are adaptable for scale-up.
  • The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Recent advances include regioselective methylation techniques and the employment of green solvents to enhance sustainability.

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Yield Reference
Core heterocycle synthesis Hydrazine derivatives + base Ethanol or DMF Reflux 70–88% ,
Methylation Methyl iodide + K₂CO₃ DMF Room temp >80%
Side chain attachment Haloalkanes + base Acetonitrile RT to 50°C 65–85%

Chemical Reactions Analysis

Types of Reactions

3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The triazolopyrimidine core allows for specific binding to the active site of the enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine with key analogs:

Substituent Variations and Structural Analogues

Compound Name Substituents (Position) Key Structural Differences
This compound 7-methyl (pyrimidine), 2-propan-1-amine (triazole) Reference compound
2-(2-Aminoethyl)-N-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (97) 4-chlorophenyl (7), 2-aminoethyl (2) Shorter amine chain (C2 vs. C3), chloroaryl group
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-quinolin-6-yl-amine (15) Quinolin-6-yl (7), no amine side chain Bulky aromatic group at 7-position
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-trifluoromethoxy-phenyl)-amine (23) 4-trifluoromethoxyphenyl (7) Electron-withdrawing group at 7-position
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-methyl (pyrimidine), 2-amine (triazole) No alkyl chain; simpler amine substituent

Physicochemical and Pharmacological Properties

Compound Melting Point (°C) Biological Activity Key Findings
This compound Not reported Potential DHODH inhibition Enhanced solubility due to amine chain
Compound 97 - Antimalarial (Plasmodium falciparum) 40% yield; moderate potency (IC50 ~ nM range)
Compound 15 280 DHODH inhibition High metabolic stability; MS m/z 277.1 [M+H]+
Compound 23 214 Antiparasitic Improved lipophilicity; MS m/z 310.1 [M+H]+
Compound 36 208 DHODH inhibition 1H NMR δ 10.05 (NH); moderate activity

Key Differences and Trends

Substituent Effects on Bioactivity: Aryl vs. Alkyl Groups: Bulky aryl substituents (e.g., quinolin-6-yl in Compound 15 ) enhance target binding but may reduce solubility. In contrast, alkylamine chains (e.g., propan-1-amine in the target compound) improve pharmacokinetics . Electron-Withdrawing Groups: The 4-trifluoromethoxyphenyl group in Compound 23 increases metabolic stability, whereas chloro substituents (e.g., Compound 97 ) improve antiparasitic potency.

Synthetic Accessibility :

  • The target compound’s propan-1-amine side chain likely requires multi-step alkylation or reductive amination, similar to the synthesis of Compound 97 (40% yield) . Simpler analogs like Compound 14 are synthesized in higher yields (92%) via direct cyclization .

Biological Activity

3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound is characterized by a unique structure that includes a triazole ring fused with a pyrimidine ring and a propan-1-amine substituent. The molecular formula is C9H13N5C_9H_{13}N_5 with a molecular weight of approximately 195.26 g/mol . This article aims to explore its biological activities, including pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Triazole Ring : Contributes to its biological activity through interactions with various biological targets.
  • Pyrimidine Ring : Enhances the stability and solubility of the compound.
  • Propan-1-amine Substituent : Imparts specific pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

Preliminary research suggests that this compound may inhibit cancer cell proliferation:

  • Cell Line Studies : Inhibition of growth was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential:

  • Mechanism : It may modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Notably:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at certain GPCRs involved in various signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis of several triazolopyrimidine derivatives and their antimicrobial activities. The study found that derivatives with a methyl group at the 7-position exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without the substitution .

Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, researchers evaluated the antiproliferative effects of triazolopyrimidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell growth through apoptosis induction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparative analysis was conducted with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-{5-methyl-triazolo[1,5-a]pyrimidin}-propan-1-aminesC9H17N5Different methyl positioning
3-{6-methyl-triazolo[1,5-a]pyrimidin}-propan-1-aminesC9H17N5Variation in methyl group location
3-{4-cyclopropyl-triazolo[1,5-a]pyrimidin}-propan-1-aminesC9H17N5Cyclopropyl substitution instead of methyl

This table highlights how the methyl substitution at the 7-position contributes to its distinct biological activity.

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via multi-component reactions. For example, reacting 5-amino-1,2,4-triazole derivatives with ketones or aldehydes under reflux in ethanol or dimethylformamide (DMF). A one-pot method involves condensation of ethyl 3-oxohexanoate with aldehydes and aminotriazoles in DMF, followed by methanol addition and crystallization to yield triazolopyrimidine derivatives. Key factors include solvent polarity (DMF enhances reactivity) and temperature control (reflux conditions) to stabilize intermediates . Alternative routes use diaminotriazoles and substituted butanediones in ethanol under reflux .

Q. How is the compound’s structure confirmed post-synthesis?

Structural elucidation employs:

  • NMR spectroscopy (1H, 13C) to identify proton environments (e.g., methyl group at δ ~2.5 ppm) and carbon frameworks .
  • Mass spectrometry (MS) for molecular weight verification (e.g., m/z 310.1 [M+H]+ in similar compounds) .
  • X-ray crystallography to resolve crystal packing and bond angles, as demonstrated in structurally analogous triazolopyrimidines .

Q. What analytical techniques characterize its purity and stability?

  • HPLC monitors purity, while TLC tracks reaction progress using ethyl acetate/light petroleum solvent systems .
  • Melting point analysis (e.g., 205–207°C in related compounds) and elemental analysis validate composition .
  • IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst use : APTS (3-aminopropyltriethoxysilane) in ethanol boosts one-pot reaction efficiency .
  • Stoichiometric adjustments : Precise molar ratios of aldehydes to aminotriazoles reduce side products .
  • Workup protocols : Methanol precipitation and column chromatography (gradient elution with EtOAC/light petroleum) enhance purity .

Q. What methodologies elucidate its biological target interactions?

Advanced techniques include:

  • Molecular docking to predict binding modes with viral proteins or enzymes (e.g., dihydroorotate dehydrogenase) .
  • Surface plasmon resonance (SPR) for real-time binding affinity measurements (KD values).
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How does the methyl group at position 7 influence chemical reactivity?

The methyl group:

  • Increases steric hindrance, directing electrophilic substitutions to less hindered positions .
  • Stabilizes the triazolopyrimidine core via electron-donating effects, altering reactivity toward nucleophiles (e.g., slower hydrolysis rates compared to non-methyl analogs) . Comparative studies using deuterium labeling and kinetic isotope effects can probe these electronic impacts .

Q. What strategies mitigate side reactions during triazole ring functionalization?

  • Protecting groups : Boc protection of amines prevents undesired nucleophilic attacks .
  • Low-temperature reactions : Slow addition of reagents (e.g., BBr3 for demethylation) minimizes side reactions .
  • pH control : Buffered conditions (pH 7–8) stabilize reactive intermediates during alkylation .

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